molecular formula C20H23BrN2O3S B11351593 N-(3-bromophenyl)-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide

N-(3-bromophenyl)-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide

Cat. No.: B11351593
M. Wt: 451.4 g/mol
InChI Key: ICFJNGBEWBOIRJ-UHFFFAOYSA-N
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Description

N-(3-BROMOPHENYL)-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE: is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring substituted with a carboxamide group, a bromophenyl group, and a methanesulfonyl group attached to a methylphenyl group. Its unique structure makes it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-BROMOPHENYL)-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the piperidine ring. The bromophenyl and methanesulfonyl groups are introduced through nucleophilic substitution reactions. The carboxamide group is then formed by reacting the intermediate with an appropriate amine under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve the use of flow microreactor systems to enhance efficiency and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring and the methyl group.

    Reduction: Reduction reactions can target the bromophenyl group, potentially converting it to a phenyl group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.

Major Products:

    Oxidation: Products may include oxidized derivatives of the piperidine ring or the methyl group.

    Reduction: Reduced derivatives of the bromophenyl group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • Used as a building block for the synthesis of more complex molecules.
  • Studied for its reactivity and potential to form new chemical entities.

Biology:

  • Investigated for its potential as a ligand in biochemical assays.
  • Explored for its interactions with biological macromolecules.

Medicine:

  • Potential applications in drug discovery and development.
  • Studied for its pharmacological properties and potential therapeutic uses.

Industry:

  • Used in the development of new materials with specific properties.
  • Potential applications in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(3-BROMOPHENYL)-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Uniqueness: N-(3-BROMOPHENYL)-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H23BrN2O3S

Molecular Weight

451.4 g/mol

IUPAC Name

N-(3-bromophenyl)-1-[(4-methylphenyl)methylsulfonyl]piperidine-4-carboxamide

InChI

InChI=1S/C20H23BrN2O3S/c1-15-5-7-16(8-6-15)14-27(25,26)23-11-9-17(10-12-23)20(24)22-19-4-2-3-18(21)13-19/h2-8,13,17H,9-12,14H2,1H3,(H,22,24)

InChI Key

ICFJNGBEWBOIRJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CS(=O)(=O)N2CCC(CC2)C(=O)NC3=CC(=CC=C3)Br

Origin of Product

United States

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